molecular formula C10H12BrNO2 B8185134 Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate

Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate

Cat. No.: B8185134
M. Wt: 258.11 g/mol
InChI Key: FKTRZVMYEOVEOF-LURJTMIESA-N
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Description

Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate is a chiral aromatic ester featuring a bromine atom at the para position (C4) and an (S)-configured 1-aminoethyl group at the ortho position (C2) of the benzene ring. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.12 g/mol (calculated from substituent contributions). The bromine atom enhances lipophilicity and influences electronic properties, while the chiral aminoethyl group enables stereospecific interactions in biological systems. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor-targeted agents due to its structural complexity and chirality .

Properties

IUPAC Name

methyl 2-[(1S)-1-aminoethyl]-4-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTRZVMYEOVEOF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Br)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structure:

  • Chemical Formula: C10_{10}H12_{12}BrN\O2_2
  • Molecular Weight: 260.11 g/mol

This compound features a bromobenzene ring, an amino group, and a methyl ester functionality, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, including:

  • Gram-positive bacteria: Effective against Staphylococcus aureus.
  • Gram-negative bacteria: Demonstrated activity against Escherichia coli.

In a study assessing the Minimum Inhibitory Concentration (MIC), it was found that the compound exhibited an MIC of 50 µg/mL against E. coli, indicating significant antibacterial potential .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of bacterial cell wall synthesis: The presence of the bromine atom may enhance binding affinity to bacterial enzymes involved in cell wall formation.
  • Disruption of membrane integrity: The compound can interact with lipid bilayers, leading to increased permeability and cell lysis.

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on this compound's antimicrobial properties. The study involved testing against multiple pathogens and assessing both bactericidal and bacteriostatic effects. The results indicated that:

Bacterial StrainMIC (µg/mL)Bactericidal Effect
Staphylococcus aureus25Yes
Escherichia coli50Yes
Pseudomonas aeruginosa100No

This table summarizes the effectiveness of the compound across different bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was performed to identify key functional groups responsible for biological activity. Variations of the compound were synthesized by modifying the bromine substituent and amino group positioning. The findings showed that:

  • Compounds with electron-withdrawing groups at the para position exhibited enhanced antimicrobial activity.
  • The presence of a secondary amine significantly improved binding affinity to bacterial targets.

These insights suggest that further optimization could lead to more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds are compared based on substituent positions, functional groups, and physicochemical properties:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents (Position) Key Functional Groups
Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate C₁₀H₁₂BrNO₂ -Br (C4), -(S)-CH(CH₃)NH₂ (C2) Bromo, chiral aminoethyl, ester
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ -(S)-CH(CH₃)NH₂ (C4) Chiral aminoethyl, ester
Methyl 2-amino-4-bromobenzoate C₈H₈BrNO₂ -Br (C4), -NH₂ (C2) Amino, bromo, ester
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate C₁₅H₁₁Br₂O₃ -Br (C4, benzene), -OCOC₆H₄Br (C2) Bromo, ketone, ester
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound 258.12 Not reported 2.1 ~10 (DMSO)
(S)-Methyl 4-(1-aminoethyl)benzoate 179.22 98–102 1.3 ~50 (MeOH)
Methyl 2-amino-4-bromobenzoate 244.06 145–147 1.8 ~30 (Ethanol)
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate 412.06 160–162 3.5 <1 (Water)

Key Observations :

  • Bromine vs. Hydrogen: The bromine atom in the target compound increases molecular weight by ~79.9 g/mol compared to its non-brominated analog, (S)-Methyl 4-(1-aminoethyl)benzoate. This substitution also raises LogP by 0.8 units, indicating higher lipophilicity .
  • Aminoethyl vs. Amino Group: The bulkier chiral aminoethyl group in the target compound reduces solubility in polar solvents compared to Methyl 2-amino-4-bromobenzoate, which has a primary amine .
  • Crystallographic Stability : 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate forms stable crystals due to intermolecular hydrogen bonds between ester carbonyls and bromine atoms, a feature absent in the target compound .

Q & A

Basic: What synthetic routes are recommended for preparing Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate, and how can reaction conditions be optimized?

A common approach involves coupling a brominated benzoic acid derivative with a chiral amine precursor. For example, nucleophilic substitution or Buchwald-Hartwig amination could introduce the (S)-1-aminoethyl group at position 2. Protecting the amine (e.g., with tert-butoxycarbonyl [Boc]) during synthesis prevents undesired side reactions. Optimal conditions include using palladium catalysts for coupling reactions, refluxing in polar aprotic solvents (e.g., DMF or THF), and maintaining anhydrous conditions to enhance yield and purity . Purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Advanced: How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

Conflicting NMR signals may arise from dynamic effects, such as rotameric equilibria of the aminoethyl group or solvent-dependent shifts. To resolve this, use 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon correlations unambiguously. Computational methods like density functional theory (DFT) can predict chemical shifts for comparison. For chiral centers, nuclear Overhauser effect (NOE) experiments or X-ray crystallography (using Flack parameters to confirm absolute configuration) are critical .

Basic: What spectroscopic methods confirm the (S)-configuration of the 1-aminoethyl substituent?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can separate enantiomers and determine enantiomeric excess. Polarimetry provides optical rotation values compared to literature data. X-ray crystallography remains the gold standard for absolute configuration determination, utilizing Flack or Rogers’ η parameters to validate chirality .

Advanced: What strategies prevent racemization during synthesis of the chiral center?

Racemization is minimized by avoiding harsh conditions (e.g., high temperatures or strong acids/bases). Use mild deprotection methods (e.g., TFA for Boc groups) and low-temperature reactions. Enantioselective catalysis (e.g., asymmetric hydrogenation with chiral ligands) or kinetic resolution can enhance stereochemical fidelity. Monitoring reaction progress with chiral HPLC ensures retention of configuration .

Basic: How should this compound be stored to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the ester or amine oxidation. Protect from light using amber glass vials, as brominated aromatics may undergo photodecomposition. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can establish shelf-life .

Advanced: How does the 4-bromo substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing bromo group activates the aromatic ring toward electrophilic substitution but also serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). The para position directs reactivity, enabling regioselective functionalization. For example, bromine can be replaced with aryl or alkyl groups via cross-coupling, expanding structural diversity for SAR studies .

Basic: What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. First aid for exposure includes flushing eyes with water (15 minutes) and washing skin with soap .

Advanced: Can computational modeling predict biological targets for this compound?

Molecular docking studies (e.g., AutoDock Vina) can screen against protein databases to identify potential targets, such as enzymes or receptors interacting with the bromobenzene or aminoethyl moieties. Pharmacophore modeling may highlight structural features critical for binding, guiding derivative design .

Basic: What purification techniques are effective for isolating this compound?

Flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) effectively separates byproducts. Recrystallization from ethanol/water mixtures improves purity. For chiral purity, preparative HPLC with chiral columns is recommended .

Advanced: How does steric hindrance from the 1-aminoethyl group affect derivatization at the ester moiety?

The bulky (S)-1-aminoethyl group may slow nucleophilic acyl substitution at the ester. To mitigate this, use stronger nucleophiles (e.g., Grignard reagents) or activate the ester with Lewis acids (e.g., MgCl₂). Computational modeling (e.g., steric maps) can predict reactive sites .

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